2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and an ethyl-methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 2-ethyl-6-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the chloro group, potentially leading to the formation of the corresponding dechlorinated compound.
Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: Exploration as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Use as an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethylphenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The unique combination of substituents in 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide may confer specific properties such as enhanced biological activity, improved stability, or unique reactivity compared to similar compounds
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)19(15)21-17(22)11-23-16-9-13(3)18(20)14(4)10-16/h6-10H,5,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSPVTWYOFKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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